2-(Chloromethyl)-5-methylpyrazine hydrochloride

説明

Systematic Nomenclature and Structural Identification

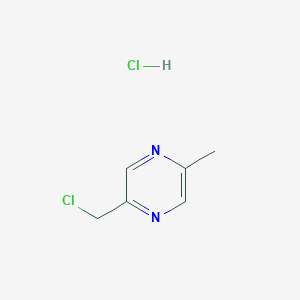

2-(Chloromethyl)-5-methylpyrazine hydrochloride is a halogenated pyrazine derivative with the systematic IUPAC name This compound . Its molecular formula is C₆H₈Cl₂N₂ , and its CAS Registry Number is 128229-06-1 . The base compound, 2-(chloromethyl)-5-methylpyrazine, has a CAS number of 81831-68-7 and a molecular weight of 142.59 g/mol .

The compound features a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) substituted with a chloromethyl group (-CH₂Cl) at position 2 and a methyl group (-CH₃) at position 5. The hydrochloride salt form introduces an additional chloride ion, enhancing its stability and solubility in polar solvents . The SMILES notation for the hydrochloride is Cl.CC1=NC=C(CCl)N=C1 , reflecting the protonation of the pyrazine nitrogen and the chloride counterion .

The structural elucidation of this compound is supported by spectroscopic data, including mass spectrometry (MS) and nuclear magnetic resonance (NMR). For instance, its mass spectrum shows a parent ion peak at m/z 143.03705 ([M+H]⁺), consistent with the molecular formula C₆H₇ClN₂ .

Historical Development and Discovery Timeline

The synthesis of this compound is rooted in advancements in pyrazine chemistry during the mid-20th century. Early work on pyrazine chlorination, such as the 1945 patent by Sayward (US2391745A), demonstrated the challenges of direct halogenation due to pyrazine’s aromatic stability . This led to the development of indirect methods, including the chloromethylation of pre-substituted pyrazines.

A pivotal method involves the reaction of 5-methylpyrazine with chloromethyl methyl ether in the presence of hydrochloric acid, as described in modern synthetic protocols . For example, Patent CN102190630A (2010) outlines the oxidation of hydroxymethyl intermediates with nitric acid to produce carboxylated pyrazine derivatives, highlighting the versatility of pyrazine functionalization . The hydrochloride form likely emerged as a stable intermediate for further chemical modifications, particularly in pharmaceutical and agrochemical research .

Position Within Pyrazine Derivative Classification Systems

Pyrazine derivatives are classified based on substitution patterns and functional groups. This compound belongs to the di-substituted pyrazine subclass, characterized by:

- Halogenated alkyl groups : The chloromethyl substituent introduces electrophilic reactivity, enabling nucleophilic substitution reactions .

- Alkyl groups : The methyl group at position 5 enhances lipophilicity, influencing solubility and interaction with biological targets .

Within industrial and medicinal chemistry, this compound serves as a key intermediate for synthesizing:

- Agrochemicals : Chlorinated pyrazines are precursors to herbicides and insecticides .

- Pharmaceuticals : Pyrazine cores are prevalent in bioactive molecules, such as antidiabetic and anticancer agents .

- Coordination complexes : The nitrogen-rich structure facilitates metal ligand formation in catalysis .

Its classification aligns with Cramer’s structural class II (moderate complexity), as defined by the Joint FAO/WHO Expert Committee on Food Additives, due to the presence of reactive chloromethyl and methyl groups .

特性

IUPAC Name |

2-(chloromethyl)-5-methylpyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c1-5-3-9-6(2-7)4-8-5;/h3-4H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGNTLZPQQWVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679071 | |

| Record name | 2-(Chloromethyl)-5-methylpyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128229-06-1 | |

| Record name | 2-(Chloromethyl)-5-methylpyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-methylpyrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Chlorination of (5-methylpyrazin-2-yl)methanol

Overview:

This is the most widely documented laboratory method for synthesizing 2-(chloromethyl)-5-methylpyrazine, which can then be converted to its hydrochloride salt.

- Starting Material: (5-methylpyrazin-2-yl)methanol

- Reagent: Thionyl chloride

- Solvent: Dichloromethane

- Conditions:

- Thionyl chloride is added dropwise to a solution of (5-methylpyrazin-2-yl)methanol in dichloromethane at 0 °C.

- The mixture is allowed to warm to room temperature (26 °C) and stirred for 16 hours.

- The reaction mixture is concentrated under reduced pressure.

- The residue is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate.

- The organic layer is dried, filtered, and concentrated to yield crude 2-(chloromethyl)-5-methylpyrazine.

- Conversion to Hydrochloride:

The free base can be treated with hydrochloric acid in an appropriate solvent (e.g., ether or ethanol) to precipitate the hydrochloride salt.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Chlorination | Thionyl chloride, DCM, 0–26 °C | Not stated | 16 h reaction; standard work-up |

| Salt formation | Hydrochloric acid (Et2O/EtOH) | Not stated | Isolates hydrochloride salt |

Reference:

GLAXOSMITHKLINE INTELLECTUAL PROPERTY DEVELOPMENT LIMITED, WO2019/34729.

Radical Chlorination of 2,5-dimethylpyrazine

Overview:

This alternative method uses radical halogenation to introduce the chloromethyl group.

- Starting Material: 2,5-dimethylpyrazine

- Reagents:

- N-chlorosuccinimide (NCS)

- Benzoyl peroxide (radical initiator)

- Solvent: Carbon tetrachloride

- Conditions:

- The mixture is heated to promote radical chlorination.

- The product, 2-(chloromethyl)-5-methylpyrazine, is isolated after work-up.

- Yield: Approximately 80%.

- Conversion to Hydrochloride:

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Radical chlorination | NCS, benzoyl peroxide, CCl₄, heat | ~80% | Efficient for larger-scale preparations |

| Salt formation | Hydrochloric acid | Not stated | Standard precipitation of hydrochloride |

Reference:

LookChem supplier information.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Alcohol chlorination | (5-methylpyrazin-2-yl)methanol | Thionyl chloride | Not stated | Mild conditions, good selectivity | Longer reaction time |

| Radical chlorination | 2,5-dimethylpyrazine | NCS, benzoyl peroxide | ~80% | High yield, scalable | Requires radical initiators, CCl₄ |

Research Findings and Notes

- Both methods are suitable for laboratory and industrial synthesis. The choice depends on the availability of starting materials and desired scale.

- Alcohol chlorination offers better selectivity and is preferred for small-scale, high-purity synthesis.

- Radical chlorination is efficient for larger-scale production but requires careful control of reaction conditions to avoid over-chlorination or side reactions.

- The hydrochloride salt is typically formed by treating the free base with hydrochloric acid, a standard procedure for amine-containing heterocycles.

- Analytical data (NMR, MS) confirm the identity and purity of the intermediate and final product.

Summary Table: Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Yield | Notable Features |

|---|---|---|---|---|---|

| Alcohol chlorination | (5-methylpyrazin-2-yl)methanol | Thionyl chloride | Dichloromethane | N/A | Mild, selective, standard |

| Radical chlorination | 2,5-dimethylpyrazine | NCS, benzoyl peroxide | CCl₄ | ~80% | High yield, scalable |

化学反応の分析

Types of Reactions: 2-(Chloromethyl)-5-methylpyrazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions and reagents used.

Reduction: Reduction reactions can produce reduced forms of the compound, which may have different chemical and physical properties.

Substitution: Substitution reactions can lead to the formation of new compounds with different functional groups attached to the pyrazine ring.

科学的研究の応用

Organic Synthesis

The compound serves as a crucial building block in organic synthesis. Its chloromethyl group allows for nucleophilic substitution reactions, making it valuable for creating more complex molecules. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions .

Biological Studies

In biological research, this compound is utilized to explore its effects on biological systems. For instance, studies have shown that related pyrazine derivatives exhibit antimicrobial and cytotoxic properties, suggesting potential applications in drug development against various pathogens and cancer cells .

Case Study: Anti-Alzheimer's Research

A recent study investigated a series of pyrazine derivatives, including those related to this compound, for their potential as acetylcholinesterase inhibitors (AChEIs) in Alzheimer's disease treatment. The derivatives demonstrated significant AChE inhibitory effects, indicating their potential as multifunctional anti-AD agents .

Industrial Applications

This compound is also employed in the production of agrochemicals and dyes due to its reactivity and ability to form diverse chemical structures. The chloromethyl group enhances its utility as an intermediate in various industrial processes .

作用機序

2-(Chloromethyl)-5-methylpyrazine hydrochloride can be compared with other similar compounds, such as 2-chloromethylpyridine and 2-(chloromethyl)oxirane. These compounds share the chloromethyl functional group but differ in their core structures and properties. The uniqueness of this compound lies in its specific substitution pattern on the pyrazine ring, which influences its reactivity and applications.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: Pyrazine Derivatives

(a) 2-(Chloromethyl)-6-methylpyrazine Hydrochloride (CAS 1956319-38-2)

- Structural Difference : The methyl group is located at position 6 instead of 5.

- Properties : Similar molecular weight (179.05 g/mol) but distinct reactivity due to altered substituent positioning. This isomer is less commonly available commercially .

(b) 3-Chloromethylpyrazine-2-carboxylic Acid (5-Chloro-pyridin-2-yl)-amide

- Synthesis : Prepared via chlorination of a hydroxymethyl precursor using thionyl chloride, yielding 65.4% with a melting point of 149–150°C .

(c) 2-Chloro-5-hydrazinylpyrazine (S5)

- Synthesis: Derived from 2,5-dichloropyrazine via ammonia and hydrazine monohydrate .

- Applications : Serves as a precursor for triazolopyrazine derivatives, highlighting the versatility of chlorinated pyrazines in heterocyclic chemistry.

Heterocyclic Variants: Pyridazine and Pyridine Derivatives

(a) 3-(Chloromethyl)-5-methylpyridazine (CAS 1956325-05-5)

- Structural Difference : Pyridazine ring (two adjacent nitrogen atoms) instead of pyrazine (nitrogen atoms at positions 1 and 4).

- Reactivity : Pyridazines often exhibit distinct electronic properties, influencing their use in coordination chemistry .

(b) 5-(Chloromethyl)-2-methoxypyridine Hydrochloride (CAS 120276-36-0)

Functional Group Modifications

(a) 2-Chloromethyl-3-methoxypyrazine

- Key Difference : Methoxy group at position 3 instead of methyl at position 5.

(b) Pyrazinecarboxamides (e.g., 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide)

Physical and Chemical Properties

生物活性

2-(Chloromethyl)-5-methylpyrazine hydrochloride is a chlorinated derivative of pyrazine, recognized for its potential biological activities. Its unique structure, characterized by a chloromethyl group at the 2-position and a methyl group at the 5-position, enhances its reactivity and application in medicinal chemistry and organic synthesis. This article delves into its biological activity, focusing on its antimicrobial and anti-inflammatory properties, supported by various research findings.

- Chemical Name : this compound

- CAS Number : 128229-06-1

- Molecular Formula : C6H8Cl2N2

- Molecular Weight : 179.05 g/mol

- Purity : ≥95%

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound's structure allows it to interact with microbial cells, potentially disrupting their functions.

- Mechanism of Action : The chloromethyl group enhances the compound's ability to form covalent bonds with microbial enzymes or proteins, leading to inhibition of growth.

- In Vitro Studies : In vitro studies have demonstrated that derivatives of pyrazines, including this compound, can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and other mycobacterial species .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent.

- Research Findings : Studies have indicated that certain pyrazine derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

- Case Studies : A case study involving a series of synthesized pyrazine derivatives highlighted their ability to inhibit acetylcholinesterase (AChE), which is linked to neuroinflammation in Alzheimer's disease patients .

Data Table: Biological Activities of this compound

Antimycobacterial Activity

A study focused on the synthesis and evaluation of various pyrazine derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) against M. tuberculosis ranging from 1.56 to 6.25 µg/mL. These findings suggest that structural modifications can enhance the efficacy of pyrazine derivatives against resistant strains .

Neuroprotective Effects

Another significant study investigated the neuroprotective effects of pyrazine derivatives on cholinergic neurotransmission in Alzheimer's disease models. The results indicated that these compounds could inhibit AChE activity effectively, thereby increasing acetylcholine levels and potentially alleviating cognitive decline associated with neuroinflammation .

Q & A

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-5-methylpyrazine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via chlorination of pyrazine precursors. For example, thionyl chloride (SOCl₂) under reflux conditions is effective for introducing chlorine atoms to pyrazine rings, as demonstrated in analogous syntheses of 3-Chloro-5-methylpyrazin-2-amine (yield ~75%) . Another approach involves nucleophilic substitution using hexamethylene tetramine, followed by acid hydrolysis to yield aminomethyl derivatives (e.g., methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride, synthesized at 75°C for 3 hours) . Key variables include:

- Temperature : Higher temperatures (e.g., reflux) accelerate reactions but may increase side products.

- Solvent : Polar aprotic solvents (e.g., chloroform) improve reagent solubility .

- Catalyst : Triethylamine can enhance nucleophilic substitution efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm substitution patterns on the pyrazine ring (e.g., chemical shifts for chloromethyl groups at δ ~4.5 ppm for CH₂Cl) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for C₆H₇Cl₂N₂ at m/z 185.01) .

- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry (applied to similar pyrazine derivatives in PubChem data) .

- HPLC : Monitors purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure the compound’s stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the chloromethyl group .

- Handling : Use chemical-resistant gloves (e.g., nitrile) and avoid exposure to moisture or acidic/basic environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from:

- Regioisomeric byproducts : Use 2D NMR (COSY, HSQC) to distinguish between 2- and 3-substituted pyrazines .

- Hydrate formation : Dry samples thoroughly and analyze via Karl Fischer titration .

- Computational validation : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian or ORCA software) .

Q. What reaction mechanisms dominate nucleophilic substitutions involving the chloromethyl group?

- Methodological Answer : The chloromethyl group undergoes SN2 reactions due to its primary alkyl halide nature. For example:

- Amination : React with hydrazine or piperazine in dichloromethane (DCM) at room temperature to form hydrazinylmethyl or piperazinyl derivatives .

- Sulfonylation : Treat with sulfonyl chlorides (e.g., 4-fluoro-3-chlorobenzenesulfonyl chloride) in the presence of triethylamine to install sulfonamide groups .

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to optimize substitution rates .

Q. How can researchers design experiments to assess the compound’s bioactivity and target interactions?

- Methodological Answer :

- In silico docking : Use MOE or AutoDock to predict binding affinity with biological targets (e.g., enzymes with pyrazine-binding pockets) .

- Biochemical assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) or kinase activity using fluorometric assays .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing chlorine with bromine or methyl groups) and compare IC₅₀ values .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Methodological Answer :

- Byproduct suppression : Use excess nucleophiles (e.g., 2x molar hydrazine) to minimize dimerization .

- Solvent optimization : Replace DCM with acetonitrile to reduce hydrolysis .

- Catalytic additives : Introduce KI to enhance chloride displacement efficiency in SN2 reactions .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。